- Preparation of 3'-amino-2'-hydroxyacetophenone and its acid salts, Japan, , ,
Cas no 90005-55-3 (3'-Amino-2'-hydroxyacetophenone hydrochloride)
3'-Amino-2'-hydroxyacetophenone hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3'-Amino-2'-hydroxyacetophenone hydrochloride
- 1-(3-AMINO-2-HYDROXY-PHENYL)-ETHANONE
- 1-(3-AMINO-2-HYDROXY-PHENYL)-ETHANONE HYDROCHLORIDE
- 3-AMINO-2-HYDROXYACETOPHENONE HCL
- 3-AMINO-2-HYDROXYACETOPHENONE HYDROCHLORIDE
- 2'-hydroxy-3'-aminoacetophenone hydrochloride
- Ethanone, 1-(3-amino-2-hydroxyphenyl)-, hydrochloride (1:1)
- 3'-Amino-2'-hydroxya
- 3´-Amino-2´-hydroxyacetophenone Hydrochloride
- 1-(3-amino-2-hydroxyphenyl)ethanone,hydrochloride
- 3?-Amino-2?-hydroxyacetophenone Hydrochloride
- 3'-AMino-2'-hydroxyacetophenone, HCl
- Acetophenone,3'-amino-2'-hydroxy-, hydrochloride (7CI)
- Ethanone,1-(3-amino-2-hydroxyphenyl)-, hydrochloride (9CI)
- 2-Acetyl-6-aminophenolhydrochloride
- Acetophenone, 3′-amino-2′-hydroxy-, hydrochloride (7CI)
- Ethanone, 1-(3-amino-2-hydroxyphenyl)-, hydrochloride (9CI)
- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one hydrochloride
- 2-Acetyl-6-aminophenol hydrochloride
- 3′-Amino-2′-hydroxyacetophenone hydrochloride
- 1-(3-amino-2-hydroxyphenyl)ethanone;hydrochloride
- SY109598
- 1-(3-Amino-2-hydroxyphenyl)ethan-1-one--hydrogen chloride (1/1)
- 1-(3-amino-2-hydroxy-phenyl)ethanone
- BSWMUKIPTBQFPN-UHFFFAOYSA-N
- 3'-amino-2'-hydroxyacetophenone hydrochloride, AldrichCPR
- 3'-Amino-2'-hydroxyacetophenonehydrochloride
- EN300-214130
- 90005-55-3
- 2-Acetyl-6-aminophenol Hydrochloride; 1-(3-Amino-2-hydroxyphenyl)ethanone Hydrochloride; 3'-Amino-2'-hydroxy-acetophenone Hydrochloride; 1-(3-Amino-2-hydroxyphenyl)ethanone Hydrochloride
- DB-023145
- 3 inverted exclamation mark -Amino-2 inverted exclamation mark -hydroxyacetophenone Hydrochloride
- BCP10837
- 3\\'-Amino-2\\'-hydroxyacetophenone hydrochloride
- SCHEMBL6950003
- CS-0155147
- DTXSID10332627
- MFCD03790987
- 3'-AMINO-2'-HYDROXYACETOPHENONE HCL
- AKOS015951165
- AC-6722
- Q-200357
- Ethanone, 1-(3-amino-2-hydroxyphenyl)-, hydrochloride
- 1-(3-amino-2-hydroxyphenyl)ethanone hydrochloride
- 3-Amino-2-hydroxyacetophenone, hydrochloride
-
- MDL: MFCD03790987
- Inchi: 1S/C8H9NO2.ClH/c1-5(10)6-3-2-4-7(9)8(6)11;/h2-4,11H,9H2,1H3;1H
- InChI Key: BSWMUKIPTBQFPN-UHFFFAOYSA-N
- SMILES: Cl.O=C(C)C1C(O)=C(N)C=CC=1
Computed Properties
- Exact Mass: 187.04000
- Monoisotopic Mass: 187.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.3±0.1 g/cm3
- Melting Point: 226-233°C (dec.)
- Boiling Point: 287.2 ºC at 760 mmHg
- Flash Point: 127.5 ºC
- PSA: 63.32000
- LogP: 2.56020
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
3'-Amino-2'-hydroxyacetophenone hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at room temperature
3'-Amino-2'-hydroxyacetophenone hydrochloride Customs Data
- HS CODE:2922509090
- Customs Data:
China Customs Code:
2922509090Overview:
2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported foodSummary:
2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3'-Amino-2'-hydroxyacetophenone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187943-25g |
3'-Amino-2'-hydroxyacetophenone hydrochloride |
90005-55-3 | 98% | 25g |
¥264.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A187943-100g |
3'-Amino-2'-hydroxyacetophenone hydrochloride |
90005-55-3 | 98% | 100g |
¥823.90 | 2023-09-04 | |
| Fluorochem | 040418-5g |
3'-Amino-2'-hydroxyacetophenone hydrochloride |
90005-55-3 | 97% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 040418-25g |
3'-Amino-2'-hydroxyacetophenone hydrochloride |
90005-55-3 | 97% | 25g |
£94.00 | 2022-03-01 | |
| Fluorochem | 040418-100g |
3'-Amino-2'-hydroxyacetophenone hydrochloride |
90005-55-3 | 97% | 100g |
£270.00 | 2022-03-01 | |
| AstaTech | 51411-5/G |
3'-AMINO-2'-HYDROXYACETOPHENONE HCL |
90005-55-3 | 97% | 5g |
$32 | 2023-09-17 | |
| AstaTech | 51411-25/G |
3'-AMINO-2'-HYDROXYACETOPHENONE HCL |
90005-55-3 | 97% | 25g |
$96 | 2023-09-17 | |
| AstaTech | 51411-100/G |
3'-AMINO-2'-HYDROXYACETOPHENONE HCL |
90005-55-3 | 97% | 100g |
$240 | 2023-09-17 | |
| Alichem | A019145718-25g |
3'-Amino-2'-hydroxyacetophenone hydrochloride |
90005-55-3 | 95% | 25g |
$203.84 | 2023-08-31 | |
| Alichem | A019145718-100g |
3'-Amino-2'-hydroxyacetophenone hydrochloride |
90005-55-3 | 95% | 100g |
$484.11 | 2023-08-31 |
3'-Amino-2'-hydroxyacetophenone hydrochloride Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1.5 h, cooled
- Synthesis of 3-amino-2-hydroxyphenylethylketone hydrochloride, Huaxue Shijie, 2011, 52(10), 620-622
Production Method 3
1.2 Reagents: Sodium acetate , Hydrogen
- Manufacture of 3'-amino-2'-hydroxyacetophenone hydrochloride, Japan, , ,
3'-Amino-2'-hydroxyacetophenone hydrochloride Raw materials
3'-Amino-2'-hydroxyacetophenone hydrochloride Preparation Products
3'-Amino-2'-hydroxyacetophenone hydrochloride Suppliers
3'-Amino-2'-hydroxyacetophenone hydrochloride Related Literature
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on 3'-Amino-2'-hydroxyacetophenone hydrochloride
Introduction to 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) and Its Emerging Applications in Chemical Biology
3'-Amino-2'-hydroxyacetophenone hydrochloride, identified by the chemical identifier CAS No. 90005-55-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, a hydrochloride salt derivative, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry, drug development, and biomolecular interactions. The presence of both amino and hydroxyl functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.
The compound’s molecular structure, featuring a phenolic ring substituted with an amino group at the 3-position and a hydroxyl group at the 2-position, endows it with unique reactivity. This reactivity has been exploited in various synthetic pathways, including the preparation of heterocyclic compounds and the functionalization of aromatic systems. The hydrochloride salt form enhances its solubility in polar solvents, making it more amenable to use in solution-phase reactions and biochemical assays.
In recent years, 3'-Amino-2'-hydroxyacetophenone hydrochloride has found utility in the synthesis of photoactive compounds and fluorescent probes. Its ability to undergo photochemical reactions under controlled conditions has made it a candidate for developing advanced imaging techniques. Researchers have leveraged its photophysical properties to create probes that can interact with biological targets in vitro and in vivo, providing insights into cellular processes and disease mechanisms. The compound’s fluorescence characteristics, such as emission wavelength and quantum yield, can be modulated by further functionalization, allowing for tailored applications in bioimaging.
The pharmaceutical industry has also shown interest in 3'-Amino-2'-hydroxyacetophenone hydrochloride due to its potential as a precursor in drug discovery. Its structural motif is reminiscent of several pharmacologically active molecules, suggesting that it could serve as a scaffold for novel therapeutic agents. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The amino group provides a site for further derivatization, enabling the creation of molecules with enhanced binding affinity to biological targets. Additionally, the hydroxyl group can participate in hydrogen bonding interactions, which are crucial for molecular recognition processes.
Advances in computational chemistry have further enhanced the utility of 3'-Amino-2'-hydroxyacetophenone hydrochloride. Molecular modeling studies have revealed its potential interactions with various biological receptors, providing a theoretical framework for rational drug design. These studies often involve docking simulations to predict how the compound might bind to target proteins or enzymes. The results from such simulations have guided experimental efforts, leading to the identification of promising lead compounds for further development.
The compound’s role in material science is another emerging area of research. Its ability to form coordination complexes with metal ions has been explored for applications in catalysis and material design. These complexes can exhibit unique electronic properties, making them suitable for use in optoelectronic devices or as catalysts for organic transformations. The versatility of 3'-Amino-2'-hydroxyacetophenone hydrochloride lies in its ability to integrate into multiple disciplines, from synthetic chemistry to materials science.
In summary, 3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS No. 90005-55-3) represents a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its structural features enable diverse functionalities, making it valuable for synthesizing complex molecules, developing photoactive probes, and exploring novel therapeutic agents. As research continues to uncover new possibilities for this compound, its significance is expected to grow further, driving innovation in both academic and industrial settings.
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